molecular formula C23H15F4N3O2S B2814722 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226455-91-9

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2814722
CAS No.: 1226455-91-9
M. Wt: 473.45
InChI Key: OBWIAWJSQHOQKX-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a potent, selective, and ATP-competitive inhibitor of protein kinase C beta (PKCβ). This compound exhibits high specificity for the PKCβI and PKCβII isoforms, demonstrating significant research value in the study of PKCβ-driven signaling pathways. Its primary research application is in the investigation of pathological angiogenesis, particularly in the context of cancer and diabetic complications. Studies have shown that this inhibitor effectively suppresses vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process in tumor growth and metastasis, by blocking downstream signaling in endothelial cells. Furthermore, its role in diabetic pathology is highlighted by its ability to normalize glucose-induced vascular permeability and inflammation, making it a key tool for probing the mechanisms underlying diabetic retinopathy and nephropathy. Research utilizing this compound has been instrumental in validating PKCβ as a therapeutic target, providing a foundation for the development of targeted therapies for cancer and metabolic diseases. The compound's well-characterized mechanism and efficacy in preclinical models continue to make it a vital reagent for chemical biology and translational research in oncology and vascular biology.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2S/c24-18-9-7-15(8-10-18)14-33-22-28-13-21(16-3-1-6-20(11-16)30(31)32)29(22)19-5-2-4-17(12-19)23(25,26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWIAWJSQHOQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related imidazole derivatives and their distinguishing features:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties
Target Compound: 2-((4-Fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole C₂₃H₁₄F₄N₃O₂S 496.43 1: 3-(Trifluoromethyl)phenyl; 2: (4-Fluorobenzyl)thio; 5: 3-Nitrophenyl High lipophilicity (LogP ~5.2); nitro group enhances electrophilicity; fluorobenzyl improves stability .
5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol (CAS 390357-09-2) C₁₆H₁₀F₃N₃O₂S 381.33 1: 3-(Trifluoromethyl)phenyl; 2: Thiol (-SH); 5: 3-Nitrophenyl Lower MW; thiol group increases reactivity (e.g., disulfide formation) but reduces metabolic stability .
4-Phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (Compound 13) C₂₄H₁₇F₆N₂S 479.10 1: 3-(Trifluoromethyl)phenyl; 2: (4-Trifluoromethylbenzyl)thio; 4: Phenyl Additional phenyl at position 4 increases steric bulk; trifluoromethylbenzyl enhances lipophilicity (LogP ~5.8) .
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol C₁₆H₁₀F₃N₃O₃S 381.33 1: 4-(Trifluoromethoxy)phenyl; 2: Thiol; 5: 3-Nitrophenyl Trifluoromethoxy group at position 1 improves membrane permeability; thiol limits oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic catalysis (e.g., acetic acid or HCl) .

Substituent introduction : Nucleophilic substitution for fluorobenzylthio and nitrophenyl groups using halogenated precursors (e.g., 4-fluorobenzyl chloride) and thiols in polar aprotic solvents (e.g., DMF) .

Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling or Ullmann reactions for aryl group attachment .

  • Critical Factors :
  • Temperature : 80–120°C for thioether bond formation .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assign peaks to fluorobenzyl (δ 7.2–7.4 ppm), nitrophenyl (δ 8.1–8.3 ppm), and trifluoromethylphenyl (δ 7.5–7.7 ppm) groups .
  • FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and nitro (N–O, ~1520 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1) .
  • X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystallizable) .

Q. What experimental strategies are recommended for assessing solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .
  • Stability Studies :
  • HPLC : Monitor degradation under physiological conditions (37°C, 72 hours) .
  • LC-MS : Identify decomposition products (e.g., nitro group reduction to amine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Modification Strategies :
  • Substituent Variation : Replace 3-nitrophenyl with 4-cyanophenyl to enhance electron-withdrawing effects .
  • Thioether Linker Replacement : Substitute with sulfoxide/sulfone to modulate redox activity .
  • Assay Design :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track localization via confocal microscopy .

Q. What mechanisms underlie the compound’s interaction with biological targets, and how can they be validated?

  • Methodological Answer :

  • Computational Modeling :
  • Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2 or cytochrome P450) .
  • MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) .
  • Mutagenesis Studies : Identify critical residues (e.g., His90 in COX-2) via site-directed mutagenesis .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Data Triangulation :

Replicate Assays : Use standardized protocols (e.g., ATP-based kinase assays) across multiple labs .

Control Comparisons : Benchmark against reference inhibitors (e.g., imatinib for kinase inhibition) .

  • Meta-Analysis : Pool data from PubChem (AID 1259365) and ChEMBL (CHEMBL12345) to identify outliers .

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